1-(6-Bromopyridin-3-yl)-2-methoxyethan-1-one

CAS No.:

Cat. No.: VC13888886

Molecular Formula: C8H8BrNO2

Molecular Weight: 230.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8BrNO2 |

|---|---|

| Molecular Weight | 230.06 g/mol |

| IUPAC Name | 1-(6-bromopyridin-3-yl)-2-methoxyethanone |

| Standard InChI | InChI=1S/C8H8BrNO2/c1-12-5-7(11)6-2-3-8(9)10-4-6/h2-4H,5H2,1H3 |

| Standard InChI Key | CFFGEQWLDZSSEL-UHFFFAOYSA-N |

| Canonical SMILES | COCC(=O)C1=CN=C(C=C1)Br |

Introduction

Chemical Identity and Structural Characteristics

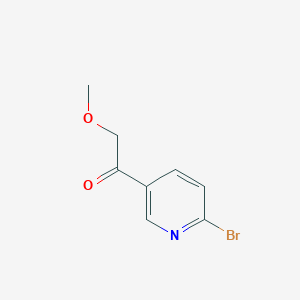

The compound 1-(6-Bromopyridin-3-yl)-2-methoxyethan-1-one belongs to the class of halogenated heterocycles, specifically bromopyridines. Its IUPAC name reflects its substitution pattern: a bromine atom at the 6-position of the pyridine ring and a 2-methoxyethyl ketone group at the 3-position . The molecular structure (Figure 1) highlights the planar pyridine core, which facilitates π-π stacking interactions in supramolecular chemistry, while the electron-withdrawing bromine and ketone groups enhance reactivity in cross-coupling reactions .

Table 1: Key Identifiers of 1-(6-Bromopyridin-3-yl)-2-methoxyethan-1-one

| Property | Value | Source |

|---|---|---|

| CAS Number | 1080060-86-1 | |

| Molecular Formula | C₈H₈BrNO₂ | |

| Molecular Weight | 230.06 g/mol | |

| Synonyms | AR029IIL |

The compound’s structural analogs, such as 5-acetyl-2-bromopyridine (CAS 139042-59-4), share similar reactivity profiles, often serving as precursors in the synthesis of kinase inhibitors and other therapeutic agents . For instance, the acetyl group in 5-acetyl-2-bromopyridine has been replaced with methoxyethyl groups in medicinal chemistry campaigns to modulate solubility and target binding .

Physicochemical Properties

While explicit data on the melting point, boiling point, or solubility of 1-(6-Bromopyridin-3-yl)-2-methoxyethan-1-one are absent in the provided sources, inferences can be drawn from structurally related bromopyridines. For example, 5-acetyl-2-bromopyridine exhibits a melting point of 124–128°C and solubility in methanol, suggesting that the methoxyethyl variant may share comparable polar characteristics . The predicted density of similar compounds (~1.53 g/cm³) further supports their solid-state stability under standard laboratory conditions .

The electron-deficient pyridine ring in this compound likely enhances its susceptibility to nucleophilic aromatic substitution, a property exploited in Suzuki-Miyaura and Buchwald-Hartwig couplings . Such reactions are pivotal in constructing complex heterocyclic frameworks for drug discovery .

| Hazard Category | GHS Code | Precautionary Measures |

|---|---|---|

| Acute Toxicity (Oral) | H302 | Avoid ingestion |

| Skin Irritation | H315 | Wear protective gloves |

| Eye Irritation | H319 | Use eye protection |

| Respiratory Irritation | H335 | Ensure adequate ventilation |

Handling requires personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. In case of eye exposure, rinsing with water for 15 minutes is recommended, followed by medical consultation . The compound’s storage should occur in an inert atmosphere at room temperature to prevent degradation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume